molecular formula C8H8N4O B2566104 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 1864060-76-3

1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B2566104
CAS No.: 1864060-76-3
M. Wt: 176.179
InChI Key: WKPIKTVCDKISPQ-UHFFFAOYSA-N
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Description

1-Methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one is a heterocyclic compound that features a triazole ring fused with a pyridine moiety

Preparation Methods

The synthesis of 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-Methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole or pyridine rings.

Mechanism of Action

The mechanism by which 1-methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

1-Methyl-5-(pyridin-3-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a triazole and pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3-pyridin-3-yl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-7(10-8(13)11-12)6-3-2-4-9-5-6/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPIKTVCDKISPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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